molecular formula C22H32N4O2 B5618027 {(3R*,4R*)-1-[(3-ethyl-1H-indol-2-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

{(3R*,4R*)-1-[(3-ethyl-1H-indol-2-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No. B5618027
M. Wt: 384.5 g/mol
InChI Key: CBCCKBKANBAIRF-IAGOWNOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules like this often involves multiple steps, including substitution reactions, as seen in compounds with similar structures. For instance, Huang et al. (2021) synthesized related boric acid ester intermediates involving benzene rings through a three-step substitution reaction. The process involved confirming the structures using spectroscopy and mass spectrometry techniques (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed and confirmed using techniques like FTIR, NMR spectroscopy, and X-ray diffraction. For example, Huang et al. (2021) used these methods for structural confirmation. Additionally, Density Functional Theory (DFT) is used for computational analysis to compare with X-ray diffraction values, ensuring consistency between the theoretical model and the actual crystal structure (Huang et al., 2021).

Chemical Reactions and Properties

Chemical reactions of complex molecules are diverse, depending on their functional groups. For instance, Mitsumoto and Nitta (2004) explored the oxidation reactions of certain derivatives under different conditions, revealing unique chemical behaviors and properties of these compounds (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

The physical properties, such as crystal structure and molecular conformation, can be deduced from X-ray crystallography studies. For example, the research by Ohishi et al. (1995) on a compound with a similar indole structure provided insights into its crystal structure and conformation, highlighting intermolecular hydrogen bonds and stacking interactions (Ohishi et al., 1995).

Chemical Properties Analysis

Chemical properties like electrostatic potential and frontier molecular orbitals can also be analyzed using DFT, as seen in Huang et al.’s study (2021). Such studies reveal physicochemical properties and help in understanding the reactivity and stability of the molecule (Huang et al., 2021).

properties

IUPAC Name

(3-ethyl-1H-indol-2-yl)-[(3R,4R)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c1-3-18-19-6-4-5-7-20(19)23-21(18)22(28)26-13-16(17(14-26)15-27)12-25-10-8-24(2)9-11-25/h4-7,16-17,23,27H,3,8-15H2,1-2H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCCKBKANBAIRF-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=CC=CC=C21)C(=O)N3CC(C(C3)CO)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(NC2=CC=CC=C21)C(=O)N3C[C@H]([C@H](C3)CO)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(3R*,4R*)-1-[(3-ethyl-1H-indol-2-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol

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